![molecular formula C13H12ClNO B596729 4'-クロロ-2'-メトキシ-[1,1'-ビフェニル]-4-アミン CAS No. 1334499-96-5](/img/structure/B596729.png)

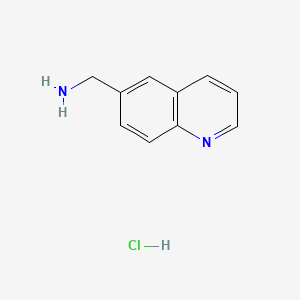

4'-クロロ-2'-メトキシ-[1,1'-ビフェニル]-4-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

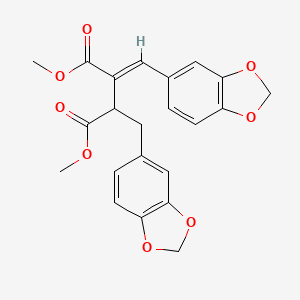

“4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine” is a chemical compound with the molecular formula C13H11ClO. It has a molecular weight of 218.68 . The compound is solid at room temperature and should be stored in a dry environment .

Synthesis Analysis

The synthesis of biphenyl compounds like “4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine” often involves multiple steps. A common method is the Kumada cross-coupling reaction, which involves the diazotisation of aniline derivatives with isopropyl nitrite and the coupling reaction with benzene derivatives in the presence of CuCl as a catalyst . Another method involves a Friedel Crafts acylation followed by a Clemmensen Reduction .Molecular Structure Analysis

The molecular structure of “4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine” can be represented by the InChI code: 1S/C13H11ClO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 . This code provides a unique representation of the compound’s molecular structure .Physical And Chemical Properties Analysis

“4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine” is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

医薬品研究

この化合物は、医薬品研究における中間体として使用されます。 . さまざまな医薬品や試薬の合成において重要な役割を果たします。 .

有機合成

この化合物は、ビフェニル骨格に関連するいくつかの金属化化学反応、例えばウルツ・フィッティッヒ反応、ウルマン反応、ベネット・ターナー反応、ネギシ反応、クマダ反応、スティル反応、鈴木・宮浦反応、フリーデル・クラフツ反応、シアノ化、アミノ化、およびさまざまな求電子置換反応に関与しています。 .

生物学および医学的用途

この化合物のもののようなビフェニル構造は、多くの有効成分(API)に見られます。 . それらは、特許取得済みアプローチを含む、広範囲の生物学的および医学的用途で使用されています。 .

化学反応の触媒

この化合物は、アミノ化/環化反応、C-N結合形成反応、アリールクロリドのボレーション、オキサゾールのアリール化、およびクロスカップリング反応など、さまざまな化学反応の触媒として使用できます。 .

蛍光層の合成

この化合物のもののようなビフェニル誘導体は、有機発光ダイオード(OLED)の蛍光層を製造するために使用されます。 .

液晶の構成要素

作用機序

Mode of Action

It’s worth noting that similar compounds are often involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of a new carbon-carbon bond between two different organic groups, one being electrophilic and the other nucleophilic .

Biochemical Pathways

It’s known that compounds like this can be involved in various chemical reactions such as friedel-crafts acylation and Suzuki–Miyaura coupling , which are key steps in many biochemical pathways.

実験室実験の利点と制限

4-Chloro-2'-methoxybiphenyl-4-amine is a versatile compound that has many advantages for lab experiments. It is relatively easy to synthesize, and it is soluble in many organic solvents. In addition, it is relatively stable and has a long shelf-life. However, it can be toxic if ingested or inhaled, and it is flammable. Therefore, it should be handled with care and caution.

将来の方向性

There are many potential future directions for 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine'-methoxybiphenyl-4-amine. One potential direction is the development of new compounds based on this compound, such as derivatives and analogs. Another potential direction is further research into its biochemical and physiological effects, such as its effects on the central nervous system. In addition, further research into its mechanism of action could lead to the development of new drugs or therapies. Finally, 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine'-methoxybiphenyl-4-amine could be used as a starting material for the synthesis of new compounds, such as heterocyclic compounds and organic compounds.

合成法

4-Chloro-2'-methoxybiphenyl-4-amine can be synthesized in a two-step process. The first step involves a reaction between 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine'-methoxybiphenyl and an amine, such as aniline or ethylamine, in the presence of a strong acid, such as sulfuric acid. The second step involves a reaction between the product of the first step and a base, such as sodium hydroxide, in the presence of a solvent, such as acetonitrile. The product of this reaction is 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine'-methoxybiphenyl-4-amine.

Safety and Hazards

“4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine” is associated with several safety hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

特性

IUPAC Name |

4-(4-chloro-2-methoxyphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-16-13-8-10(14)4-7-12(13)9-2-5-11(15)6-3-9/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVLGXFUOKOIHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716688 |

Source

|

| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1334499-96-5 |

Source

|

| Record name | [1,1′-Biphenyl]-4-amine, 4′-chloro-2′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334499-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)

![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)

![10-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B596653.png)

![2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole](/img/structure/B596655.png)

![Benzo[b]thiophen-2-amine hydrochloride](/img/structure/B596668.png)